molecular formula C10H11ClF2N2 B12070324 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline

Cat. No.: B12070324
M. Wt: 232.66 g/mol
InChI Key: NQWNAOZFKBKJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline is a chemical compound that features a pyrrolidine ring substituted with chlorine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline typically involves the reaction of 3-chloroaniline with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of

Properties

Molecular Formula

C10H11ClF2N2

Molecular Weight

232.66 g/mol

IUPAC Name

3-chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline

InChI

InChI=1S/C10H11ClF2N2/c11-8-5-7(14)1-2-9(8)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2

InChI Key

NQWNAOZFKBKJPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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